molecular formula C17H16O3 B7780878 2',4'-Dimethoxychalcone CAS No. 69470-87-7

2',4'-Dimethoxychalcone

Cat. No. B7780878
CAS RN: 69470-87-7
M. Wt: 268.31 g/mol
InChI Key: ZRDCNUALRUCCPA-DHZHZOJOSA-N
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Description

2',4'-Dimethoxychalcone is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',4'-Dimethoxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dimethoxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phenolic Compounds in Ferns :

    • DMC and related compounds have been identified in varieties of the fern Pityrogramma, suggesting its chemosystematic importance for the genus (Bohm, 1968).
  • Inhibitors of Human Acetylcholinesterase :

    • A series of 2',4'-dimethoxychalcones were synthesized and evaluated as inhibitors of human acetylcholinesterase, indicating potential therapeutic applications for neurodegenerative diseases (Sukumaran et al., 2016).
  • Electrochemical Properties :

    • The anodic oxidation of 4,4'-dimethoxychalcone was investigated, revealing its potential for the formation of a semi-conducting oligomer (Aribi et al., 2016).
  • Autophagy-Dependent Longevity :

    • DMC has been identified as a natural compound with anti-ageing properties. It extends the lifespan of various organisms and induces autophagy, a mechanism essential for its cytoprotective effects (Carmona-Gutierrez et al., 2019).
  • Antibacterial and Antifungal Activity :

    • Certain derivatives of DMC have shown significant antibacterial and antifungal activity, indicating potential medicinal uses (Popova et al., 2001).
  • In Vitro Antioxidative Activity :

    • DMC derivatives have been isolated from Coreopsis lanceolata flowers, showing a good in vitro HepG2 cell-protecting effect against oxidative stress (Shang et al., 2013).
  • Cytotoxicity against Tumor Cells :

    • Some chalcones, including 2',4-hydroxy-3,4'-dimethoxychalcone, have shown cytotoxicity against various tumor cell lines (Qin et al., 2015).
  • Hsp90 Inhibition and Cancer Treatment :

    • DMC disrupted Hsp90 chaperoning function and inhibited the growth of iressa-resistant non-small cell lung cancer, suggesting potential as a therapeutic lead for drug-resistant cancers (Seo, 2015).
  • Antimalarial Activity :

    • A derivative of DMC exhibited potent antimalarial activity against Plasmodium falciparum in vitro and rodent parasites Plasmodium berghei and Plasmodium yoelii in vivo (Chen et al., 1997).
  • Inhibition of Inflammatory Mediators :

    • DMC derivatives have been evaluated for their inhibitory effects on inflammatory mediators, offering potential anti-inflammatory properties (Ballesteros et al., 1995).

properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-14-9-10-15(17(12-14)20-2)16(18)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCNUALRUCCPA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220573
Record name (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethoxychalcone

CAS RN

69470-87-7, 1154-77-4
Record name (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69470-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Dimethoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-dimethoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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